
4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine
Overview
Description
4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine, also known as 4-MePPP, is an organic compound that belongs to the piperazin-pyrimidine family. It is an analog of the well-known stimulant, 3,4-methylenedioxymethamphetamine (MDMA). 4-MePPP has been studied for its potential use in scientific research, as well as its biochemical and physiological effects.
Scientific Research Applications
4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine has been studied for its potential use in scientific research. It has been used to study the effects of MDMA on serotonin transporter (SERT) activity, as well as the effects of other monoamine transporter blockers, such as fluoxetine, on SERT activity. This compound has also been used to investigate the effects of MDMA on dopamine transporter (DAT) activity, as well as the effects of other monoamine transporter blockers, such as fluoxetine, on DAT activity. Additionally, this compound has been used to study the effects of MDMA on norepinephrine transporter (NET) activity, as well as the effects of other monoamine transporter blockers, such as fluoxetine, on NET activity.
Mechanism of Action
4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine is thought to act as an agonist at serotonin, dopamine, and norepinephrine transporters. It is believed to interact with the transporters by binding to their binding sites, which leads to an increase in serotonin, dopamine, and norepinephrine levels in the brain. This increase in neurotransmitter levels is believed to be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter levels is believed to be responsible for the psychoactive effects of this compound, such as increased energy, alertness, and euphoria. Additionally, this compound has been found to increase heart rate and blood pressure, as well as cause pupil dilation.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine in scientific research is its ability to mimic the effects of MDMA. This makes it an ideal tool for studying the effects of MDMA on serotonin, dopamine, and norepinephrine transporters. Additionally, this compound is relatively easy to synthesize, making it a cost-effective tool for research.
The main limitation of using this compound in scientific research is its lack of selectivity. While it is able to mimic the effects of MDMA, it is not selective for serotonin, dopamine, and norepinephrine transporters. This means that it can also interact with other transporters, leading to potentially unwanted effects.
Future Directions
There are a number of potential future directions for 4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine research. These include further investigation into its mechanism of action, including its interactions with other transporters; further investigation into its biochemical and physiological effects; and further investigation into its potential therapeutic applications. Additionally, further research into the synthesis of this compound could lead to improved synthesis methods, which could lead to improved cost-effectiveness for research. Finally, further research into the potential toxicological effects of this compound could lead to improved safety for research.
Biochemical Analysis
Biochemical Properties
4-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, this compound can bind to specific receptors on cell membranes, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in hepatocytes, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Furthermore, this compound can impact cell function by modulating the activity of key signaling molecules, such as kinases and phosphatases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects have been observed, including alterations in liver enzyme activity and potential hepatotoxicity . Threshold effects have also been noted, where specific dosages are required to elicit significant biochemical and cellular responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to changes in metabolic flux and metabolite levels. The compound can also affect the activity of other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, the compound’s localization and accumulation within specific cellular compartments can be influenced by its interactions with these transporters and proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the cytosol and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical and cellular effects .
properties
IUPAC Name |
4-(3-methylphenyl)-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-12-3-2-4-13(9-12)14-10-15(18-11-17-14)19-7-5-16-6-8-19/h2-4,9-11,16H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYFNLJHAWSJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



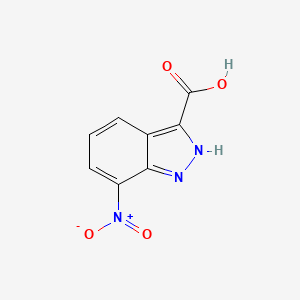
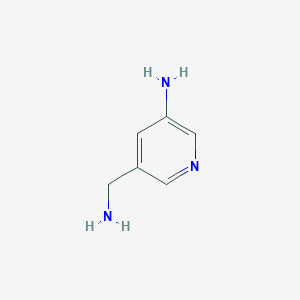


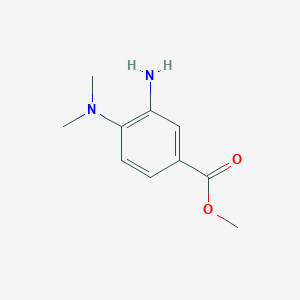
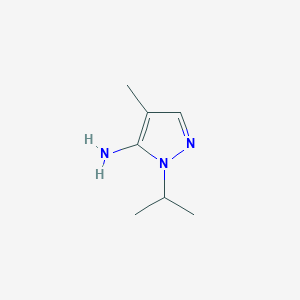


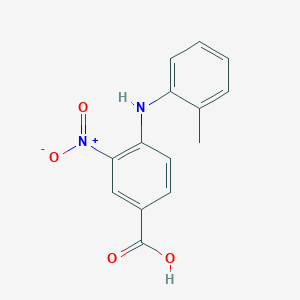



![3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide](/img/structure/B1387213.png)
